Blonanserin (CAS 132810-10-7) is a second-generation atypical antipsychotic (SGA) characterized by its unique 4-phenyl-2-(1-piperazinyl)pyridine core. Unlike many traditional SGAs, it possesses high lipophilicity and a specific molecular weight (367.5 g/mol) that makes it highly suitable for non-oral formulation routes. In procurement and material selection, blonanserin is highly valued not only as a potent, selective antagonist of dopamine D2/D3 and serotonin 5-HT2A receptors, but also as a model active pharmaceutical ingredient (API) for advanced transdermal drug delivery systems (TDDS)[1]. Its distinct physicochemical profile bypasses the limitations of extensive first-pass metabolism and food-dependent oral absorption, making it a premium choice for specialized formulation engineering [2].
Substituting blonanserin with more common SGAs like olanzapine, risperidone, or haloperidol fundamentally alters both formulation processability and experimental outcomes. Pharmacologically, blonanserin exhibits a uniquely high affinity for D2 receptors over 5-HT2A receptors, while remaining virtually devoid of affinity for histamine (H1), muscarinic (M1), and adrenergic (alpha-1) receptors—off-targets that cause severe sedation and metabolic disruption in olanzapine and risperidone models [1]. From a formulation perspective, the high aqueous solubility of some alternative salts or the differing partition coefficients of other SGAs make them incompatible with matrix-type transdermal patches. Blonanserin’s specific logP and molecular structure allow it to be seamlessly integrated into pressure-sensitive adhesives (e.g., DURO-TAK) with penetration enhancers, a processability advantage that generic SGAs lack [2].
Blonanserin demonstrates exceptionally high central nervous system penetrance compared to mainstream antipsychotic benchmarks. Positron emission tomography (PET) and pharmacokinetic modeling reveal that blonanserin achieves a brain/plasma (B/P) concentration ratio of 3.88. In contrast, olanzapine reaches a B/P ratio of 2.70, haloperidol 2.40, and risperidone only 1.61 [1].
| Evidence Dimension | Brain/plasma (B/P) concentration ratio |
| Target Compound Data | B/P ratio = 3.88 |
| Comparator Or Baseline | Olanzapine (2.70), Haloperidol (2.40), Risperidone (1.61) |
| Quantified Difference | 43% higher penetrance than olanzapine; 141% higher than risperidone |
| Conditions | In vivo pharmacokinetic distribution modeling / PET studies |
A higher B/P ratio ensures maximum central target engagement at lower systemic doses, minimizing peripheral toxicity in neuropharmacological models.
Blonanserin acts as a highly potent antagonist at dopamine D3 (Ki = 0.277 nM) and D2 (Ki = 0.284 nM) receptors[1]. Unlike olanzapine, which carries significant off-target affinity for histamine H1 and muscarinic M1 receptors, blonanserin maintains strict selectivity. Furthermore, its affinity for D2 receptors is reported to be up to 94-fold higher than that of risperidone and 20-fold higher than haloperidol[2].
| Evidence Dimension | Dopamine D2/D3 receptor binding affinity (Ki) |
| Target Compound Data | D2 Ki = 0.284 nM; D3 Ki = 0.277 nM |
| Comparator Or Baseline | Risperidone and Haloperidol |
| Quantified Difference | 20- to 94-fold higher D2 affinity with negligible H1/M1 binding |
| Conditions | In vitro radioligand binding assays |
Provides researchers with a clean dopaminergic/serotonergic probe that eliminates the confounding sedative and anticholinergic noise typical of broad-spectrum SGAs.
Due to its molecular weight (367.5 g/mol) and lipophilicity, blonanserin is uniquely suited for transdermal drug delivery systems (TDDS). When formulated at 5% (w/w) in a DURO-TAK 87-2287 pressure-sensitive adhesive matrix with isopropyl myristate (IPM) as a plasticizer and penetration enhancer, blonanserin achieves >90% controlled drug release over an 8-hour period [1]. This circumvents the compound's moderate 55% oral bioavailability and high food-dependence, making it a highly processable API for advanced patch manufacturing[2].
| Evidence Dimension | Transdermal drug release efficiency |
| Target Compound Data | >90% release in 8 hours (5% w/w in DURO-TAK 87-2287) |
| Comparator Or Baseline | Standard oral administration (55% bioavailability) |
| Quantified Difference | >90% controlled transdermal release, bypassing first-pass hepatic metabolism |
| Conditions | Solvent casting method, drug-in-adhesive transdermal patch evaluation |
Essential for formulation scientists requiring a model lipophilic API to develop and validate advanced transdermal matrix patches and pressure-sensitive adhesives.
In chronic in vivo studies, atypical antipsychotics frequently induce severe metabolic syndrome, which confounds behavioral data. In head-to-head clinical switch studies, olanzapine induced a significant 2.46 kg weight gain. In contrast, switching to blonanserin resulted in zero significant weight gain and even demonstrated a minor improvement in HbA1c levels[1].
| Evidence Dimension | Treatment-induced metabolic weight gain |
| Target Compound Data | Weight neutral (0 kg gain) |
| Comparator Or Baseline | Olanzapine (+2.46 kg weight gain) |
| Quantified Difference | Complete elimination of olanzapine-induced weight gain trajectory |
| Conditions | In vivo / clinical switch meta-analysis |
Allows for long-term chronic dosing in behavioral and neurological models without the data-skewing effects of drug-induced obesity and metabolic syndrome.
Blonanserin is the ideal model API for materials scientists and formulation engineers developing matrix-type transdermal patches. Its specific lipophilicity and molecular weight allow it to be used to test the viscoelasticity, plasticization, and release kinetics of pressure-sensitive adhesives (like DURO-TAK) and chemical penetration enhancers (like isopropyl myristate) [1].
Because blonanserin penetrates the blood-brain barrier highly efficiently (B/P ratio of 3.88) and binds D2/D3 receptors with sub-nanomolar affinity while avoiding H1 and M1 receptors, it is the preferred antagonist for in vivo and in vitro assays where sedative or anticholinergic off-target effects would ruin the experimental model[2].
In long-term animal studies requiring an atypical antipsychotic control, blonanserin should be procured over olanzapine or clozapine. Its weight-neutral profile ensures that the subjects do not develop drug-induced obesity or altered glucose metabolism (HbA1c), which would otherwise introduce massive confounding variables into behavioral or metabolic data [3].
Irritant